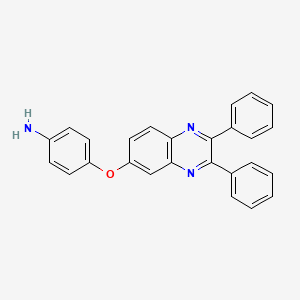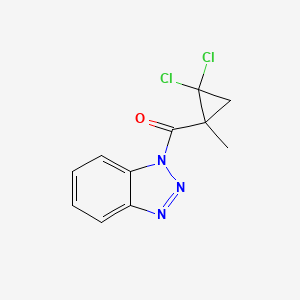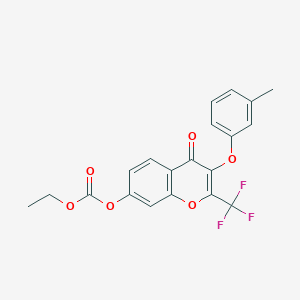
4-(2,3-Diphenyl-quinoxalin-6-yloxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline is a complex organic compound that belongs to the quinoxaline family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science .
Preparation Methods
The synthesis of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline typically involves the Buchwald-Hartwig amination reaction. This method is known for its efficiency in forming carbon-nitrogen bonds. The reaction conditions often include the use of palladium catalysts and ligands, along with bases such as potassium carbonate, in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted products.
Scientific Research Applications
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of optoelectronic devices due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline involves its interaction with specific molecular targets. The presence of intramolecular charge transfer (ICT) transitions in its structure allows it to participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline can be compared with other quinoxaline derivatives, such as:
2,3-diphenylquinoxaline: Known for its stability and use in material science.
Quinoxaline-2-carboxylic acid: Studied for its biological activities.
6,7-dimethoxyquinoxaline: Used in the synthesis of various pharmaceuticals.
The uniqueness of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline lies in its specific structural arrangement, which imparts distinct photophysical and electrochemical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C26H19N3O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(2,3-diphenylquinoxalin-6-yl)oxyaniline |
InChI |
InChI=1S/C26H19N3O/c27-20-11-13-21(14-12-20)30-22-15-16-23-24(17-22)29-26(19-9-5-2-6-10-19)25(28-23)18-7-3-1-4-8-18/h1-17H,27H2 |
InChI Key |
RGXNEMUBYDNUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline](/img/structure/B11615060.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11615063.png)
![9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615070.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide](/img/structure/B11615090.png)

methanone](/img/structure/B11615103.png)

![3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11615119.png)
![4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11615122.png)
![[3-Hydroxy-2-oxo-3-(2-oxo-2-p-tolyl-ethyl)-2,3-dihydro-indol-1-yl]-acetic acid methyl ester](/img/structure/B11615128.png)
